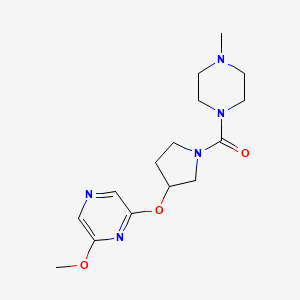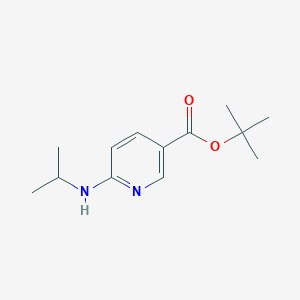
5-Bromo-1-cyclobutyl-1,2-dihydropyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of dihydropyrimidin-2 (1H)-ones/thiones (DHPMs), which are important heterocyclic compounds, has been widely studied . The first synthesis of DHPMs was reported by Biginelli via a three-component, one-pot condensation of β-ketoesters, aldehydes, and urea under strong acidic conditions . Recently, several synthetic methods for the preparation of DHPMs have been reported using various catalysts such as Lewis acids and silica-supported solid acids .Molecular Structure Analysis
The molecular structure of 5-Bromo-1-cyclobutyl-1,2-dihydropyrimidin-2-one consists of a pyrimidinone ring attached to a bromine atom and a cyclobutyl group .Scientific Research Applications
Medicinal Chemistry and Drug Development
The pyrimidine ring system found in 5-bromo-1-cyclobutylpyrimidin-2-one is a common motif in biologically active molecules. Researchers have explored its potential as a scaffold for designing novel drugs. Some notable applications include:
- Anti-Tumor and Anti-Cancer Agents : DHPMs (3,4-dihydro-2(H)-pyrimidinones) derived from this compound have shown promise as anti-tumor and anti-cancer agents .
- Anti-Inflammatory and Anti-Viral Properties : DHPMs have been investigated for their anti-inflammatory and anti-viral activities .
- Calcium Channel Blockers : Certain DHPMs exhibit calcium channel-blocking effects, which are relevant in cardiovascular research .
Organic Synthesis
5-Bromo-1-cyclobutylpyrimidin-2-one serves as a valuable building block in organic synthesis. Researchers have utilized it to create more complex molecules through various reactions, such as Biginelli condensation. Notably:
- Biginelli Reaction : The compound efficiently catalyzes the one-pot Biginelli condensation, leading to the synthesis of DHPMs. This green protocol offers simplicity, cost-effectiveness, and mild reaction conditions .
Material Science
The stability and reusability of 5-bromo-1-cyclobutylpyrimidin-2-one make it interesting for material science applications:
- Nanocatalyst : The compound has been employed as a nanocatalyst in solvent-free conditions, demonstrating outstanding stability and recyclability .
Chemical Biology
Understanding the biological activities of DHPMs derived from this compound is crucial:
- Vitamin Analogues : The pyrimidine ring system is naturally found in vitamins like thiamin, folic acid, and riboflavin .
- Nucleic Acid Components : Uracil, thymine, and cytosine—all essential nucleic acid bases—contain the pyrimidine ring .
Pharmacology
Researchers have explored the pharmacological effects of DHPMs:
Chemical Education and Research
5-Bromo-1-cyclobutylpyrimidin-2-one serves as an excellent example in chemical education and research:
Remember to handle this compound with care, as it can cause skin and eye irritation and respiratory discomfort . Overall, 5-bromo-1-cyclobutylpyrimidin-2-one offers exciting possibilities across diverse scientific domains! 🌟
properties
IUPAC Name |
5-bromo-1-cyclobutylpyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-6-4-10-8(12)11(5-6)7-2-1-3-7/h4-5,7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDAAVZHNXUDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-cyclobutyl-1,2-dihydropyrimidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540981.png)
![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2540982.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2540984.png)
![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E,3E)-4-(N-phenylacetamido)buta-1,3-dien-1-yl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2540985.png)

![1-(4-Methoxyphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B2540987.png)
![(Z)-2-Cyano-N-[4-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2540990.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2540991.png)
![5-Oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B2540992.png)

![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2540998.png)
![ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2541000.png)

![1,7-bis(2-fluorobenzyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2541003.png)